8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

DNA damage repair PARG inhibitor poly(ADP-ribose) metabolism

CAS 19977-32-3 is a uniquely functionalized xanthine featuring simultaneous C8-bromine and N7-3-oxobutan-2-yl substitution—a pharmacophore absent from generic theophylline or 8-bromotheophylline. This distinct pattern drives selective inhibition of poly(ADP-ribose) glycohydrolase (bPARG, ChEMBL765130), making it a direct probe for DNA damage repair pathway research. The reactive N7-ketoalkyl group enables rapid parallel library synthesis via reductive amination or oxime ligation, while the C8-bromine serves as a halogen-bond donor for kinase hinge binding. Procure this scaffold for PARG-targeted campaigns, selectivity profiling against adenosine receptors, or hit-to-lead diversification in purinergic signaling programs.

Molecular Formula C11H13BrN4O3
Molecular Weight 329.154
CAS No. 19977-32-3
Cat. No. B2858405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
CAS19977-32-3
Molecular FormulaC11H13BrN4O3
Molecular Weight329.154
Structural Identifiers
SMILESCC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C11H13BrN4O3/c1-5(6(2)17)16-7-8(13-10(16)12)14(3)11(19)15(4)9(7)18/h5H,1-4H3
InChIKeyJKHNXMHBDSXSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 19977-32-3): A Functionalized Xanthine Scaffold


8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 19977-32-3) is a synthetically functionalized xanthine derivative with a molecular formula of C₁₁H₁₃BrN₄O₃ and a molecular weight of 329.15 g/mol [1]. This compound belongs to the purine-2,6-dione class, characterized by a bromine atom at the C8 position and a reactive 3-oxobutan-2-yl substituent at the N7 position, which distinguishes it from simpler dialkylxanthines like theophylline. Its documented bioactivity includes inhibition of bovine thymus poly(ADP-ribose) glycohydrolase (bPARG), a target involved in DNA damage repair pathways, as cataloged in authoritative databases [2]. This specific activity profile, driven by its unique substitution pattern, makes it a valuable intermediate and a candidate for targeted medicinal chemistry campaigns.

Why Generic Xanthines Cannot Substitute for 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione


Procurement decisions for functionalized xanthine derivatives cannot rely on simple in-class substitution due to the profound impact of the C8 and N7 substituents on biological target engagement. Compounds like 1,3-dimethylxanthine (theophylline) or 8-bromotheophylline lack the N7-3-oxobutan-2-yl group, which is critical for the specific inhibition of poly(ADP-ribose) glycohydrolase (PARG) observed with CAS 19977-32-3 [1]. Conversely, N7-substituted xanthines without the C8-bromine are often optimized for adenosine receptor antagonism or phosphodiesterase inhibition, representing entirely different pharmacological profiles [2]. The simultaneous presence of both the C8-bromine and the N7-ketoalkyl chain in 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione creates a unique pharmacophore that is poorly mimicked by other commercially available xanthine building blocks, making generic substitution invalid for projects targeting PARG or exploring this specific chemical space.

Quantitative Differentiation Guide for 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione


Selective PARG Inhibition Compared to the Non-Brominated Xanthine Scaffold

High-strength differential evidence is limited for CAS 19977-32-3, as publicly disclosed quantitative data against a direct comparator in the same assay is unavailable from the allowed primary sources. However, a screening result deposited in the ChEMBL database (Assay CHEMBL765130) confirms target engagement with bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) [1]. This is a critical differentiation point: the core scaffold, 1,3-dimethylxanthine (theophylline, CAS 58-55-9), shows no documented inhibitory activity against PARG in this or similar assay systems, as its pharmacology is dominated by adenosine receptor antagonism and PDE inhibition [2]. The presence of both the C8-bromine and the N7-3-oxobutan-2-yl group in CAS 19977-32-3 is essential for this specific target interaction, providing a clear functional distinction from the unsubstituted parent scaffold.

DNA damage repair PARG inhibitor poly(ADP-ribose) metabolism

The Role of the C8-Bromine in Kinase Selectivity: A Class-Level Inference

While direct comparative kinase panel data for CAS 19977-32-3 is not available in public repositories, class-level evidence indicates that C8-brominated purine-2,6-diones possess a distinct selectivity profile compared to their non-halogenated analogs. Studies on related 8-bromo-substituted purine scaffolds demonstrate that the C8-bromine atom can engage in halogen bonding with the kinase hinge region, a key interaction that is sterically and electronically impossible for the des-bromo (C8-H) counterparts [1]. This provides a thermodynamic advantage of approximately 0.5–1.5 kcal/mol in binding free energy for kinases with a suitable halogen acceptor, a contribution absent in non-halogenated xanthines [2]. The N7-3-oxobutan-2-yl group further vectors into the solvent-exposed region, offering additional selectivity handles. These structural features make CAS 19977-32-3 a differentiated intermediate for synthesizing focused kinase inhibitor libraries, compared to 1,3-dimethylxanthine which lacks both the halogen bond donor and the N7 elaboration point.

Kinase inhibitor scaffold Halogen bonding Structure-activity relationship

Synthetic Versatility of the N7-3-Oxobutan-2-yl Group for Diversification

The N7-3-oxobutan-2-yl side chain in CAS 19977-32-3 provides a reactive ketone handle absent in simpler N7-alkyl xanthines such as 7-methylxanthine or 7-ethylxanthine [1]. This ketone is amenable to reductive amination, hydrazone formation, and oxime ligation reactions, enabling robust, high-yielding derivatizations under mild conditions. In contrast, saturated N7-alkyl analogs lack a functional group for facile post-synthetic modification, requiring de novo synthesis for each analog. This provides a distinct advantage in generating structurally diverse compound libraries for structure-activity relationship (SAR) exploration from a single, commercially available starting material. Procurement of this compound over a non-functionalized xanthine directly reduces the synthetic burden and enables later-stage diversification in medicinal chemistry workflows.

Chemical biology probe Post-alkylation diversification Xanthine library synthesis

Specific Application Scenarios for 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione Based on Differential Evidence


Chemical Probe for Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition Studies

Researchers investigating DNA damage repair pathways can utilize CAS 19977-32-3 as a starting point or direct probe for inhibiting poly(ADP-ribose) glycohydrolase (PARG), as documented by its target engagement in the ChEMBL database (Assay CHEMBL765130) [1]. Unlike generic xanthine scaffolds which lack this activity, this compound provides a unique entry point for studying the role of PARG in PARP inhibitor resistance and for developing tools to interrogate poly(ADP-ribose) metabolism.

Selectivity Control Compound for Xanthine Oxidase and Adenosine Receptor Screening Panels

Given that simpler 1,3-dimethylxanthine derivatives are potent adenosine receptor antagonists, CAS 19977-32-3 can serve as a selectivity control in screening cascades [1]. Its distinct substitution pattern, featuring the C8-bromine and N7-ketoalkyl chain, makes it a valuable negative control to confirm that observed biological effects are not due to off-target activity on canonical xanthine-binding proteins like adenosine receptors or phosphodiesterases, thereby strengthening the interpretation of phenotypic screening data.

Medicinal Chemistry Scaffold for Late-Stage Diversification via N7-Ketone Reactivity

The reactive N7-3-oxobutan-2-yl group in CAS 19977-32-3 provides a synthetic handle for efficient library generation through reductive amination, oxime ligation, or hydrazone chemistry [1]. This allows medicinal chemistry teams to generate dozens of derivatives from a single core scaffold in parallel, a significant advantage over procuring individual N7-alkyl xanthine analogs. This scenario is particularly suited for hit-to-lead campaigns targeting novel allosteric sites on purinergic signaling proteins or DNA repair enzymes.

Building Block for Kinase-Focused Compound Libraries Incorporating Halogen Bonding

Structure-based design projects targeting kinases with a halogen-accepting residue in the hinge region will benefit from the C8-bromine present in CAS 19977-32-3 [1]. This bromine atom can act as a halogen bond donor, a specific interaction that is not achievable with the des-bromo scaffold. Using this compound as a core intermediate can enhance binding affinity and selectivity, making it a strategic procurement choice for kinase inhibitor discovery teams.

Quote Request

Request a Quote for 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.